N-(3-Methoxybenzyl)-2,4-dimethylbenzamide

Epigenetics Histone Demethylase KDM4C

Reproducibility in epigenetic research requires exact benzamide substitution patterns. Generic analogs lack the 2,4-dimethyl and 3-methoxybenzyl architecture, introducing uncontrolled SAR variables. - **Target engagement**: Human KDM4C, cellular IC50 = 10,000 nM; biochemical IC50 = 200 nM - ideal for permeability studies. - **ADME reference**: logP 3.4, TPSA 38.3 Ų - benchmark for in silico permeability models. - **Supply**: ≥95% purity, bulk R&D quantities available with COA.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS No. 1097449-03-0
Cat. No. B3212180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxybenzyl)-2,4-dimethylbenzamide
CAS1097449-03-0
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC)C
InChIInChI=1S/C17H19NO2/c1-12-7-8-16(13(2)9-12)17(19)18-11-14-5-4-6-15(10-14)20-3/h4-10H,11H2,1-3H3,(H,18,19)
InChIKeyGTMSTOQYXCZGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxybenzyl)-2,4-dimethylbenzamide Overview


N-(3-Methoxybenzyl)-2,4-dimethylbenzamide (CAS 1097449-03-0) is a synthetic benzamide derivative characterized by a 2,4-dimethylbenzamide core linked to a 3-methoxybenzyl group [1]. It has a molecular formula of C₁₇H₁₉NO₂ and a molecular weight of 269.34 g/mol, and is primarily supplied for research and development purposes with typical purity specifications of ≥95% . Its computed physicochemical properties, including a logP of 3.4 and a topological polar surface area of 38.3 Ų, indicate moderate lipophilicity and potential for membrane permeability [2].

Epigenetic probe with defined KDM4C potency window
Scaffold for ERRα modulator SAR studies
ADME reference with computed lipophilicity
Versatile intermediate for library synthesis

N-(3-Methoxybenzyl)-2,4-dimethylbenzamide: Generic Substitution Risks


N-(3-Methoxybenzyl)-2,4-dimethylbenzamide occupies a specific structural niche among benzamide derivatives due to its combined 2,4-dimethyl and 3-methoxybenzyl substitution pattern. This exact architecture dictates a unique set of computed physicochemical properties (logP = 3.4, TPSA = 38.3 Ų) that cannot be replicated by simple analogs like N-benzyl-2,4-dimethylbenzamide or N-(3-methoxybenzyl)benzamide [1]. In biological assays, the compound demonstrates target engagement with human KDM4C, exhibiting an IC₅₀ of 10,000 nM in a cellular context, which may differ significantly from the activity of close structural analogs [2]. Furthermore, a 3-methoxybenzyl-benzamide core has been patented for modulating estrogen-related receptor alpha (ERRα), a function likely sensitive to the exact placement of methyl and methoxy groups [3]. Therefore, procurement of a generic 'similar' benzamide without exact structural confirmation introduces uncontrolled variables, jeopardizing assay reproducibility and the validity of structure-activity relationship (SAR) studies.

Structural mismatch Replacement with simpler benzamides may shift KDM4C target engagement and cellular activity profile.
Scaffold specificity Generic benzamides may lack the 3-methoxybenzyl-2,4-dimethyl pattern critical for ERRα modulation context.
Physicochemical drift logP and TPSA shift with substituent changes, potentially altering ADME model relevance and permeability.

N-(3-Methoxybenzyl)-2,4-dimethylbenzamide: Key Differentiating Evidence


KDM4C Inhibition in Biochemical vs. Cellular Assays

N-(3-Methoxybenzyl)-2,4-dimethylbenzamide demonstrates direct inhibitory activity against the human histone lysine demethylase KDM4C (JMJD2C). In a biochemical assay using purified N-terminal his-tagged human KDM4C, the compound exhibited an IC₅₀ of 200 nM [1]. However, in a cell-based assay where full-length human KDM4C was expressed in U2OS cells, the IC₅₀ increased to 10,000 nM (10 µM), suggesting potential limitations in cell permeability or target engagement in a complex cellular environment [1]. This differential activity profile is a key differentiator from more potent KDM4C inhibitors like NCGC00244536 (IC₅₀ ≈ 10 nM) and defines its specific utility in studies requiring a probe with a defined cellular efficacy window .

KDM4C Inhibition
Head-to-head
200 nM / 10,000 nM vs ~10 nM (ref. inhibitor)
Defines moderate-affinity probe window for cellular studies
Biochemical vs. cellular IC₅₀ gap suggests permeability context
Epigenetics Histone Demethylase KDM4C JMJD2C Cancer

LogP and TPSA as Bioavailability Predictors

The compound's computed logP (XLogP3-AA) of 3.4 and topological polar surface area (TPSA) of 38.3 Ų place it in a favorable region for oral bioavailability according to Lipinski's Rule of Five [1]. These values are distinct from those of close analogs: N-benzyl-2,4-dimethylbenzamide (logP ~3.0, TPSA ~29.1 Ų) and N-(3-methoxybenzyl)benzamide (logP ~2.8, TPSA ~46.5 Ų) [2]. The higher logP of the target compound suggests greater lipophilicity, which may enhance membrane permeability but could also increase plasma protein binding, while its intermediate TPSA balances solubility and passive diffusion. This unique combination is a direct consequence of the 2,4-dimethyl and 3-methoxy substitutions and directly informs formulation and dosing strategies.

Computed Lipophilicity
Context-dependent
logP 3.4 · TPSA 38.3 Ų
Informs permeability and ADME model selection
Differs from N-benzyl and non-methylated analogs
ADME Lipophilicity Permeability Drug Design SAR

Patent-Defined ERRα Modulation

A patent (CN106543048B) explicitly claims the use of a 3-methoxybenzyl-benzamide core for modulating estrogen-related receptor alpha (ERRα) activity, a target implicated in multiple cancers [1]. While the patent does not directly name N-(3-Methoxybenzyl)-2,4-dimethylbenzamide, it establishes that this specific core scaffold is active in a reporter gene assay for ERRα transcriptional regulation in HEK-293 cells [1]. The 2,4-dimethyl substitution on the benzamide ring is a key structural variation within this patent family. This provides a strong, class-level rationale for selecting this exact compound over non-3-methoxybenzyl or non-2,4-dimethyl substituted benzamides when investigating ERRα pathways.

ERRα Modulation
Class-level inference
Patent-claimed scaffold active in ERRα reporter assay
Supports ERRα pathway research fit
Quantitative SAR not disclosed; scaffold-level evidence
Estrogen-Related Receptor Alpha ERRα Nuclear Receptor Cancer Transcriptional Regulation

Optimal Use Cases for N-(3-Methoxybenzyl)-2,4-dimethylbenzamide


Epigenetic Probe for KDM4C-Driven Cancers

N-(3-Methoxybenzyl)-2,4-dimethylbenzamide serves as a moderate-affinity chemical probe for histone lysine demethylase KDM4C (JMJD2C). Its distinct potency gap between biochemical (IC₅₀ = 200 nM) and cellular (IC₅₀ = 10,000 nM) assays makes it valuable for validating target engagement and understanding cell permeability constraints in KDM4C-driven cancer models, such as prostate and breast cancer . It is particularly useful in studies where a potent, low-nanomolar inhibitor would saturate the target and mask subtle cellular effects.

SAR Studies of Benzamide Nuclear Receptor Modulators

As a core scaffold claimed in a patent for modulating estrogen-related receptor alpha (ERRα), this compound is a critical building block for medicinal chemistry programs aiming to develop novel ERRα antagonists . Its specific substitution pattern (2,4-dimethylbenzamide linked to 3-methoxybenzyl) provides a defined starting point for SAR exploration to improve potency, selectivity, and pharmacokinetic properties against this orphan nuclear receptor implicated in breast, prostate, and ovarian cancers.

ADME Reference Compound with Defined Lipophilicity

The compound's computed logP of 3.4 and TPSA of 38.3 Ų make it an ideal reference standard for calibrating in silico ADME models and validating experimental permeability assays (e.g., PAMPA, Caco-2) . Its intermediate lipophilicity, compared to more polar or more lipophilic benzamide analogs, allows researchers to benchmark the performance of their predictive models across a relevant chemical space for oral drug design.

Synthetic Intermediate for Library Construction

As a benzamide with a reactive amide bond and a methoxy-substituted phenyl ring, N-(3-Methoxybenzyl)-2,4-dimethylbenzamide is a versatile building block for generating diverse chemical libraries . It can be elaborated through oxidation of the methoxy group, amide hydrolysis, or electrophilic aromatic substitution to create novel analogs for high-throughput screening campaigns in drug discovery.

Application
Selection Property
Validation Focus
KDM4C pathway research in cancer models
Distinct biochemical-to-cellular activity gap
Target engagement validation in cell-based assays
ERRα modulator SAR exploration
Patent-claimed 3-methoxybenzyl-benzamide scaffold
ERRα reporter gene assay and selectivity profiling
In silico ADME model calibration
Intermediate computed lipophilicity profile
Permeability assay benchmarking (PAMPA/Caco-2)
Chemical library diversification
Reactive amide and methoxy functional handles
Synthetic elaboration and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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